3-Methoxy-N-methyl-4-nitrobenzamide
CAS No.: 878160-13-5
Cat. No.: VC3184250
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878160-13-5 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | 3-methoxy-N-methyl-4-nitrobenzamide |
| Standard InChI | InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12) |
| Standard InChI Key | AOQDJNLPLPYKIN-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Properties
The molecular understanding of 3-Methoxy-N-methyl-4-nitrobenzamide begins with its fundamental structural and physicochemical characteristics. These properties determine its behavior in different environments and its potential applications in chemical and pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of 3-Methoxy-N-methyl-4-nitrobenzamide are summarized in the following table:
The compound has a moderately high polar surface area (PSA) of 87.64, which suggests moderate capacity for hydrogen bonding and reasonable cell membrane permeability . The LogP value of 2.061 indicates a relatively balanced distribution between hydrophilic and lipophilic properties, potentially allowing for reasonable solubility in both aqueous and organic media . These properties are significant in predicting the compound's pharmacokinetic behavior and its potential applications in drug discovery processes.
Applications and Research Context
Understanding the applications and research context of 3-Methoxy-N-methyl-4-nitrobenzamide provides insights into its significance in the scientific community.
Patent Applications
Structure-Activity Relationship Considerations
The structural features of 3-Methoxy-N-methyl-4-nitrobenzamide contribute to its potential chemical and biological activity profiles.
Functional Group Contributions
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The methoxy group (3-position): Acts as an electron-donating group, increasing electron density in the aromatic ring through resonance effects. This can influence the reactivity of the compound and its interactions with biological targets.
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The nitro group (4-position): Functions as a strong electron-withdrawing group, creating electron deficiency in the aromatic ring. This polarization can affect the compound's electrophilicity and potential for hydrogen bonding.
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The N-methylamide group: Provides potential for hydrogen bonding through the amide functionality, while the N-methyl substituent adds hydrophobicity. The amide group is a common feature in many biologically active compounds due to its ability to interact with protein binding sites.
The specific arrangement of these groups around the benzene ring creates a unique electronic distribution that may influence the compound's behavior in biological systems and its potential pharmaceutical applications. The combination of electron-donating and electron-withdrawing groups can create interesting electronic effects that might be leveraged in specific chemical reactions or biological interactions.
Analytical Characterization
The identification and characterization of 3-Methoxy-N-methyl-4-nitrobenzamide involve various analytical techniques that provide essential information about its structure and purity.
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